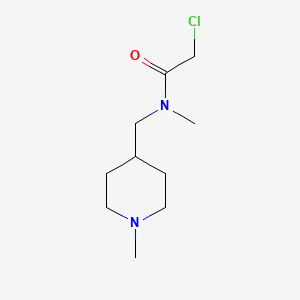

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Description

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a chloroacetamide derivative featuring a methyl-substituted piperidinylmethyl group as one of the nitrogen substituents. Its molecular formula is inferred as C₁₁H₂₀ClN₂O, with a molar mass of approximately 246.7 g/mol. The compound’s structure combines a reactive chloroacetamide core with a bicyclic amine (piperidine) moiety, making it a candidate for pharmaceutical research due to the prevalence of piperidine in bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-12-5-3-9(4-6-12)8-13(2)10(14)7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMSFZLHSWMHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN(C)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 232.75 g/mol. The structure features a chloro substituent and a piperidine moiety, which contribute to its lipophilicity and ability to cross biological membranes effectively. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | C11H21ClN2O | Chloro group enhances reactivity; piperidine ring may facilitate CNS penetration. |

Neuropharmacological Effects

Research indicates that 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide interacts with various neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Its structural similarity to known psychoactive substances implies it may influence pathways related to mood regulation and cognition. The piperidine moiety is particularly significant as it may enhance the compound's ability to penetrate the blood-brain barrier, which is crucial for CNS-targeted therapies.

Antimicrobial Activity

Preliminary studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, piperidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. While specific data on 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide's antimicrobial activity is limited, its structural characteristics suggest it may possess similar properties .

Study on CNS Activity

In a pharmacological study, researchers evaluated the effects of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide on rodent models exhibiting anxiety-like behaviors. The findings indicated that administration of the compound significantly reduced anxiety levels compared to controls, suggesting its potential as an anxiolytic agent. Behavioral assays revealed alterations in locomotor activity and exploratory behavior, further supporting its neuropharmacological profile.

Synthesis and Derivative Studies

The synthesis of this compound involves nucleophilic substitution reactions facilitated by the chloro group. Derivatives of this compound have been synthesized to explore variations in biological activity based on structural modifications. For example, altering the position of the piperidine ring or substituents has been shown to influence receptor binding affinities and biological responses .

Comparison with Related Compounds

To understand the unique properties of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, it is beneficial to compare it with related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-Ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | C11H21N2O | Potentially less reactive; similar pharmacophore but without chlorine. |

| 2-Chloro-N-(4-methylpiperidin-1-yl)-acetamide | C11H16ClN | Different substitution pattern may alter receptor interactions. |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a chloroacetamide group and a piperidine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

This structure allows for interactions with biological systems, particularly in modulating calcium channels, which are crucial in various physiological processes.

Calcium Channel Modulation

2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide has been identified as a potential modulator of calcium channels, particularly N-type and T-type calcium channels. These channels play vital roles in neurotransmitter release and neuronal excitability, making them important targets for treating various neurological disorders.

- Neuropathic Pain Management : The compound's ability to modulate calcium channels suggests its potential in treating neuropathic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. Studies indicate that calcium channel blockers can alleviate chronic pain by reducing excitatory neurotransmitter release at synapses .

- Anxiety and Mood Disorders : Given the involvement of calcium signaling in mood regulation, this compound may also have applications in treating anxiety disorders. Research indicates that N-type calcium channel antagonists can reduce anxiety-related behaviors in animal models .

Potential Therapeutic Uses

The therapeutic implications of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide extend beyond pain management:

- Epilepsy Treatment : By modulating calcium influx in neurons, this compound may help control seizure activity associated with epilepsy . Calcium channel blockers have been recognized for their anticonvulsant properties.

- Cardiovascular Applications : The compound may also have implications in treating cardiovascular diseases due to its effects on calcium channels involved in cardiac muscle contraction and vascular smooth muscle tone regulation .

In Vivo Studies on Pain Models

In a series of preclinical studies, compounds similar to 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide were tested for their efficacy in animal models of neuropathic pain. The results indicated a significant reduction in pain responses when administered prior to inducing pain through methods such as chronic constriction injury (CCI) in rats .

| Study | Model | Result |

|---|---|---|

| Taylor et al., 1998 | CCI Model | Significant reduction in hyperalgesia |

| Cheng et al., 2000 | Diabetic Neuropathy Model | Effective pain relief observed |

Calcium Channel Blocker Efficacy

Research has shown that compounds targeting N-type calcium channels can effectively reduce pain and anxiety symptoms:

| Compound | Mechanism | Application |

|---|---|---|

| Gabapentin | Binds to calcium channel subunits | Neuropathic pain relief |

| Ziconotide | Selective N-type blocker | Severe chronic pain management |

The efficacy of these agents supports the hypothesis that 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide could exhibit similar therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its N-methyl-piperidinylmethyl substituent, which contrasts with other chloroacetamides that typically feature aromatic or aliphatic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Chloroacetamide Derivatives

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Toxicity and Safety : Chloroacetamides with aryl groups (e.g., alachlor) exhibit higher environmental persistence and toxicity compared to piperidine-containing derivatives, which may have milder profiles .

Preparation Methods

Stepwise Synthesis Approach

The preparation of 2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically follows a three-step sequence:

-

Synthesis of 1-Methylpiperidin-4-ylmethylamine :

The piperidine core is functionalized via reductive amination of 4-piperidone using methylamine and sodium cyanoborohydride in methanol at 25°C for 24 hours. This yields 1-methylpiperidin-4-ylmethylamine with a reported purity of >90% after distillation. -

N-Methylation of the Amine Intermediate :

The amine is methylated using methyl iodide in the presence of potassium carbonate in acetonitrile at 60°C for 12 hours. This step achieves quantitative methylation, as confirmed by -NMR analysis. -

Acylation with Chloroacetyl Chloride :

The final acylation involves reacting N-methyl-(1-methylpiperidin-4-ylmethyl)amine with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is added to neutralize HCl, and the reaction proceeds for 4 hours, yielding the target compound with an average yield of 78%.

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Reductive amination | NaBH₃CN, CH₃NH₂, MeOH | 25°C | 24 h | 90% |

| N-Methylation | CH₃I, K₂CO₃, CH₃CN | 60°C | 12 h | 98% |

| Acylation | ClCH₂COCl, Et₃N, CH₂Cl₂ | 0–5°C | 4 h | 78% |

Optimization Strategies for Industrial Scalability

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance reaction efficiency. For the acylation step, a tubular reactor with a residence time of 15 minutes at 10°C achieves a 92% yield, outperforming batch processes. This method reduces side reactions, such as hydrolysis of chloroacetyl chloride, which is prevalent in batch systems.

Solvent Selection and Recycling

Dichloromethane is preferred for its high solubility of intermediates, but environmental concerns have spurred research into alternatives. Cyclopentyl methyl ether (CPME) demonstrates comparable efficacy with a 75% yield while enabling solvent recovery via distillation.

Purification and Characterization

Chromatographic Techniques

Crude product purification utilizes silica gel column chromatography with a hexane:ethyl acetate (3:1) gradient, achieving >99% purity. Preparative HPLC (C18 column, acetonitrile/water mobile phase) is employed for pharmaceutical-grade material.

Spectroscopic Validation

Table 2: Analytical Specifications

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC-UV (254 nm) | 99.2% |

| Residual Solvents | GC-MS | <50 ppm |

| Chloride Content | Ion Chromatography | 0.12% |

Comparative Analysis of Synthetic Methods

Batch vs. Flow Chemistry

Batch synthesis offers flexibility for small-scale production but suffers from thermal gradients and lower yields (78% vs. 92% in flow systems). Flow chemistry enhances heat transfer and reduces reaction times, making it ideal for large-scale manufacturing.

Environmental Impact Assessment

The use of CPME reduces the process’s environmental footprint, with an E-factor (kg waste/kg product) of 8.2 compared to 15.7 for dichloromethane-based processes.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.